BenchChemオンラインストアへようこそ!

Homoepibatidine

nAChR subtype selectivity PET radioligand development off-target binding reduction

Homoepibatidine (HEPB; C12H15ClN2; MW 222.72) is a synthetic homolog of the frog-skin alkaloid epibatidine, belonging to the 8-azabicyclo[3.2.1]octane (tropane) class of neuronal nicotinic acetylcholine receptor (nAChR) ligands. Unlike epibatidine, which bears a 7-azabicyclo[2.2.1]heptane core, homoepibatidine incorporates a homologated tropane ring system (one additional methylene unit in the azabicycle), preserving the exo-6-(6-chloro-3-pyridyl) substituent geometry.

Molecular Formula C12H15ClN2
Molecular Weight 222.71 g/mol
Cat. No. B10826719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHomoepibatidine
Molecular FormulaC12H15ClN2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESC1CC2CC(C(C1)N2)C3=CN=C(C=C3)Cl
InChIInChI=1S/C12H15ClN2/c13-12-5-4-8(7-14-12)10-6-9-2-1-3-11(10)15-9/h4-5,7,9-11,15H,1-3,6H2
InChIKeyGDSORCYTZJIZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Homoepibatidine for Nicotinic Receptor Research: Core Binding and Structural Profile vs. Epibatidine Analogs


Homoepibatidine (HEPB; C12H15ClN2; MW 222.72) is a synthetic homolog of the frog-skin alkaloid epibatidine, belonging to the 8-azabicyclo[3.2.1]octane (tropane) class of neuronal nicotinic acetylcholine receptor (nAChR) ligands [1]. Unlike epibatidine, which bears a 7-azabicyclo[2.2.1]heptane core, homoepibatidine incorporates a homologated tropane ring system (one additional methylene unit in the azabicycle), preserving the exo-6-(6-chloro-3-pyridyl) substituent geometry [2][3]. This structural modification retains subnanomolar affinity for the α4β2 nAChR subtype—the predominant high-affinity nicotine binding site in the mammalian brain—while introducing measurable shifts in subtype selectivity and functional pharmacology relative to the parent compound [4][5].

Why Epibatidine Cannot Substitute for Homoepibatidine in Receptor-Subtype-Selective Research and Imaging Applications


In-class substitution between epibatidine and homoepibatidine is not scientifically valid because the homologated tropane scaffold produces a functionally distinct pharmacological fingerprint, not merely attenuated potency [2]. Epibatidine acts as a potent non-selective agonist at multiple nAChR subtypes (α4β2, α3β4, α7), with its clinical and experimental utility severely limited by toxicity from off-target ganglionic α3β4 activation [1][2]. Homoepibatidine and its fluoro-analogs demonstrate up to a 14-fold improvement in α4β2/α3β4 subtype specificity compared with epibatidine—a quantifiable selectivity gain driven by the expanded azabicyclic cage geometry rather than by simple affinity modulation [3]. Furthermore, enantiomeric homoepibatidine can functionally switch from agonist to antagonist at specific nAChR subtypes, a pharmacological property absent in epibatidine [2]. These differences mean that procurement decisions for PET tracer development, subtype-selective pharmacology, or structure-activity relationship (SAR) studies cannot rely on the parent compound as a proxy.

Quantitative Differentiation Evidence: Homoepibatidine vs. Epibatidine, Epiboxidine, and Nicotine


α4β2/α3β4 Subtype Selectivity Gain of NCFHEB vs. Epibatidine

The norchloro-fluoro-homoepibatidine (NCFHEB) derivative demonstrates a substantial increase in α4β2 vs. α3β4 selectivity compared with epibatidine. In competitive binding assays using human α4β2 and α3β4 nAChRs stably expressed in HEK-293 and SH-SY5Y cells, (+)-NCFHEB binds to α4β2 with Ki = 0.064 nM, within one order of magnitude of epibatidine (Ki = 0.014 nM). However, the affinity of (+)-NCFHEB for α3β4 is up to 65-fold lower than epibatidine, yielding an α4β2 subtype specificity improvement of up to 1,400% relative to epibatidine [1].

nAChR subtype selectivity PET radioligand development off-target binding reduction

Functional Pharmacological Switch: Homoepibatidine as Agonist vs. Antagonist at nAChR Subtypes

Functional characterization of homoepibatidine (HEPB) enantiomers via voltage-clamp electrophysiology in Xenopus oocytes expressing defined nAChR subtypes reveals a marked enantioselective functional divergence absent in epibatidine. At the α4β2 receptor, (+)-HEPB acts as a full agonist with efficiency comparable to epibatidine, whereas (−)-HEPB exhibits significantly lower amplitude and sensitivity. Critically, (−)-HEPB acts as an antagonist at the α7 nAChR, at least 100-fold less efficacious than (+)-HEPB at this subtype [1]. Epibatidine, by contrast, functions as a non-selective agonist across all these subtypes without this functional switch capability [1].

functional selectivity agonist-to-antagonist switch electrophysiology

Retained Subnanomolar α4β2 Affinity Despite Scaffold Homologation: Homoepibatidine vs. Dihomoepibatidine

The Malpass et al. (2001) study comparing epibatidine (n=0 methylene), homoepibatidine (n=1 methylene), and dihomoepibatidine (n=2 methylene) demonstrates that homologation of the azabicyclic ring to the tropane system (8-azabicyclo[3.2.1]octane) preserves subnanomolar affinity for nAChRs. The enantiomers of homoepibatidine (compound 2) show similar potency to the corresponding epibatidine enantiomers. By contrast, further expansion to the homotropane system (dihomoepibatidine, 9-azabicyclo[4.2.1]nonane) results in lower affinity [1].

SAR scaffold expansion ring-size tolerance binding affinity retention

Enantioselective Brain Uptake and PET Imaging Suitability of N-[¹¹C]Methyl-Homoepibatidine

In vivo PET evaluation of the carbon-11 labeled enantiomers of N-methyl-homoepibatidine in mice and pigs demonstrates strong enantioselective brain uptake. The (−)-enantiomer shows high brain uptake and specific accumulation in the thalamus—a region rich in α4β2 nAChRs—while the (+)-enantiomer is rapidly washed out. Blocking experiments with cytisine confirm specific α4β2 labeling. In pigs, the (−)-isomer achieves a distribution volume (DVTOT) of 66.6 in thalamus versus 8.6 in cerebellum, a near 8-fold target-to-reference ratio [1]. In mice, >65% unchanged radioligand remains in blood at 60 minutes, with no brain-penetrant metabolites detected [1].

PET radiotracer brain pharmacokinetics enantioselective CNS penetration

Prioritized Application Scenarios for Homoepibatidine Procurement Based on Quantitative Differentiation Evidence


Development of Subtype-Selective α4β2 PET Radioligands with Reduced Ganglionic Off-Target Binding

Procurement of the homoepibatidine scaffold is justified when designing next-generation α4β2-selective PET tracers. The 1,400% improvement in α4β2/α3β4 selectivity demonstrated by NCFHEB over epibatidine [1] directly translates to lower ganglionic background signal and a wider safety margin for in-human imaging. [¹⁸F]Flubatine ([¹⁸F]Norchloro-fluoro-homoepibatidine), a direct descendant of this scaffold, has successfully entered clinical PET studies for Alzheimer's disease and Parkinson's disease, confirming translational viability [2].

Functional Dissection of nAChR Subtype Contributions Using Enantiomeric Agonist/Antagonist Pair

The enantiomer-specific functional switch—(+)-HEPB as α4β2 agonist vs. (−)-HEPB as α7 antagonist [3]—enables experiments requiring matched-pair pharmacological probes. This is particularly valuable for studies seeking to isolate the contribution of individual nAChR subtypes to nicotine addiction, cognitive enhancement, or analgesia without confounding off-target activation [3][4].

Structure-Activity Relationship (SAR) Anchor Point for Ring-Expanded nAChR Ligand Libraries

The Malpass 2001 ring-size tolerance data [5] positions homoepibatidine as the optimal starting scaffold for SAR campaigns exploring larger azabicyclic systems. Its retained high affinity (similar to epibatidine) combined with improved synthetic accessibility versus the norbornane parent makes it the rational procurement choice for parallel synthesis of tropane-based nAChR ligand libraries. Dihomoepibatidine should be excluded due to affinity loss [5].

Reference Standard for Enantioselective CNS Penetration Studies of nAChR Ligands

The enantioselective brain uptake kinetics of N-methyl-homoepibatidine enantiomers—with the (−)-form achieving an ~8-fold thalamus-to-cerebellum ratio in pigs [6]—provide a validated benchmark for in vivo CNS target engagement. Researchers procuring reference standards for PET or SPECT pharmacokinetic modeling should prioritize the (−)-enantiomer of the homoepibatidine series to calibrate target-specific vs. non-specific brain distribution [6].

Quote Request

Request a Quote for Homoepibatidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.